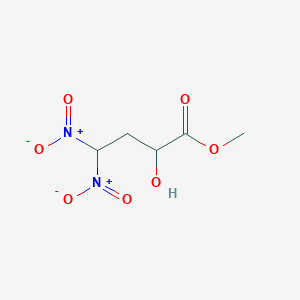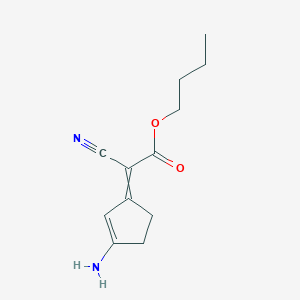
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and several functional groups, including carboxamide, chloro, and hydroxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst. The subsequent introduction of the carboxamide group can be achieved through an amidation reaction using appropriate amines and coupling agents. The chlorination and hydroxylation steps are usually carried out using chlorinating agents like thionyl chloride and hydroxylating agents such as sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the chloro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with nucleophiles in biological systems, further influencing its activity.
相似化合物的比较
Similar Compounds
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-hydroxy-
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-3-hydroxy-
Uniqueness
The unique combination of functional groups in (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- distinguishes it from similar compounds. The specific positions of the chloro and hydroxy groups contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5607-54-5 |
|---|---|
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC 名称 |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-6-7-16(22)17(10-12)23-19(25)15-9-13(21)8-14(18(15)24)11-4-2-1-3-5-11/h1-10,24H,(H,23,25) |
InChI 键 |
FKVKFDAQFBMENN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


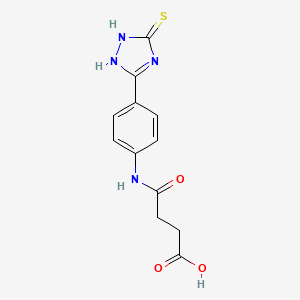
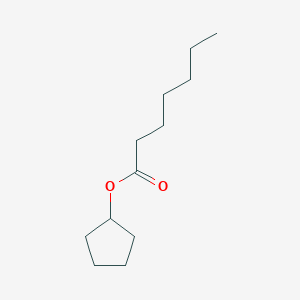

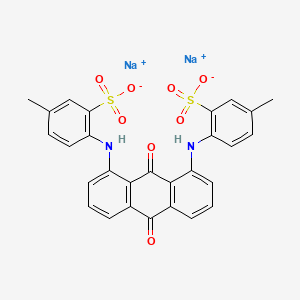
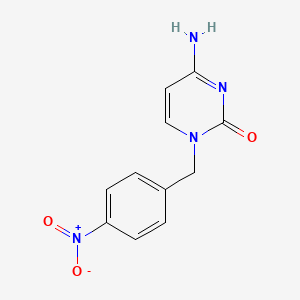
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
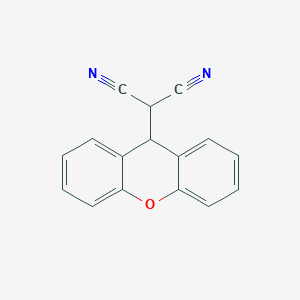

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

